molecular formula C16H14N2O2 B1363607 2-(3-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 727652-04-2

2-(3-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B1363607
CAS No.: 727652-04-2
M. Wt: 266.29 g/mol
InChI Key: MZBCCRDBXSINSQ-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic aromatic compound It features an imidazo[1,2-a]pyridine core, which is known for its diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with 2-aminopyridine under acidic conditions to form an intermediate Schiff base. This intermediate then undergoes cyclization in the presence of a suitable catalyst, such as polyphosphoric acid, to yield the desired imidazo[1,2-a]pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and cost-effectiveness. This often includes the use of continuous flow reactors and advanced catalytic systems to streamline the process and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 2-(3-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carboxylic acid.

    Reduction: 2-(3-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-methanol.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity or receptor function. The imidazo[1,2-a]pyridine core can interact with DNA or proteins, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
  • 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
  • 2-(3-Hydroxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Uniqueness

2-(3-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde is unique due to the presence of both a methoxy group and a methyl group on the imidazo[1,2-a]pyridine core. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-6-7-18-14(10-19)16(17-15(18)8-11)12-4-3-5-13(9-12)20-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBCCRDBXSINSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C=O)C3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901161371
Record name 2-(3-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901161371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727652-04-2
Record name 2-(3-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=727652-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901161371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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